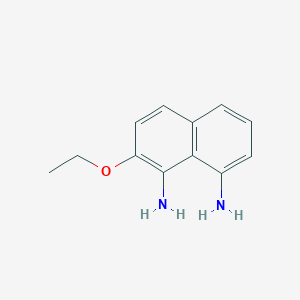

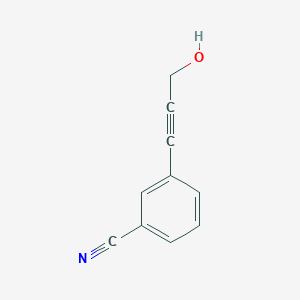

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

Übersicht

Beschreibung

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran is a red fluorescent dye commonly used in organic light-emitting devices (OLEDs). This compound is known for its high quantum efficiency and excellent color purity, making it a valuable material in the development of advanced display technologies .

Wissenschaftliche Forschungsanwendungen

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in bioimaging and as a marker in fluorescence microscopy.

Medicine: Investigated for potential use in photodynamic therapy.

Industry: Integral component in the development of OLEDs and other optoelectronic devices.

Wirkmechanismus

Target of Action

The primary target of DCJT is in the field of organic light-emitting diodes (OLEDs) . It is used as a red fluorescent dye in OLEDs, contributing to the device’s luminescent properties .

Mode of Action

DCJT interacts with its target by being doped into the active layer of the OLEDs . It exhibits red-shifted fluorescence but blue-shifted absorption .

Biochemical Pathways

The red-shifted fluorescence and blue-shifted absorption characteristics of DCJT contribute to the overall light emission of the device .

Pharmacokinetics

In the context of oleds, the compound’s electrostability is a key factor influencing its performance .

Result of Action

The result of DCJT’s action is the production of highly efficient red light in OLEDs . A typical device made with DCJT doped 1% in aluminium tris (8-hydroxyquinolinate) (Alq3) displayed a red light with a narrow bandwidth at λmax 615 nm corresponding to a CIE coordinate (0.62, 0.38) .

Action Environment

The action, efficacy, and stability of DCJT are influenced by various environmental factors. For instance, the performances of devices are tunable either by adjusting the doping concentrations or by changing the device configurations .

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran typically involves the condensation of 2-methyl-4H-pyran-4-one with 1,1,7,7-tetramethyljulolidine-9-carbaldehyde in the presence of a base, followed by the addition of malononitrile . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

- 4-(Dicyanomethylene)-2-tert-butyl-6-(2-(1-(4-tert-butylphenyl)-1,2,3,4-tetrahydroquinolin-6-yl)vinyl)-4H-pyran

- 4-(Dicyanomethylene)-2-tert-butyl-6-(2-(1-(4-tert-butylphenyl)-2,3-dihydro-2-methylindolin-5-yl)vinyl)-4H-pyran

Uniqueness

Compared to similar compounds, 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran is unique due to its high quantum efficiency and excellent color purity. These properties make it particularly suitable for use in OLEDs, where precise color reproduction and high efficiency are critical .

Eigenschaften

IUPAC Name |

2-[2-methyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O/c1-18-12-20(21(16-28)17-29)15-22(31-18)7-6-19-13-23-25-24(14-19)27(4,5)9-11-30(25)10-8-26(23,2)3/h6-7,12-15H,8-11H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWGKCFKSJGPK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is DCJT and what is it primarily used for?

A1: DCJT (4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran) is a red fluorescent dye commonly used as a dopant in organic light-emitting diodes (OLEDs). [, , , , , , , , ]

Q2: How does the structure of DCJT contribute to its effectiveness as a red dopant in OLEDs?

A2: The t-butyl substituted version of DCJT demonstrates enhanced photoluminescence and electroluminescence in solid films with Alq3 due to reduced concentration quenching, making it a superior red dopant. []

Q3: Are there any advantages to using a "separately doped structure" when incorporating DCJT into OLEDs?

A3: Yes, research indicates that utilizing ultrathin separately doped structures with DCJT in Alq3 layers can significantly improve luminance efficiency in OLEDs compared to single-layer doping. [, ] This technique involves strategically placing thin layers of DCJT within the Alq3 layer, acting similarly to quantum wells, to enhance device performance.

Q4: How does the position of DCJT within the OLED structure affect its performance?

A4: Studies have shown that the placement of DCJT within the OLED structure influences the device's color output. When positioned further from the hole-injection layer, both blue and red emissions are observed. [] Interestingly, specific DCJT placement can also enhance green emission from Alq3, leading to white light generation. []

Q5: What is the impact of DCJT concentration on the color and intensity of light emitted by OLEDs?

A5: Simulations and experimental data suggest that higher DCJT concentrations produce a purer red light, albeit with lower overall brightness. Conversely, lower concentrations result in brighter emissions, but the color shifts towards orange. []

Q6: How stable are OLEDs incorporating DCJT?

A6: OLEDs using DCJT as a red dopant have demonstrated promising stability. Devices with DCJT doped into the electron transporting layer (Alq3) showed a half-life exceeding 2500 hours at 150 cd/m2 initial luminance. [] This translates to an estimated 7500 hours half-life at a lower initial luminance of 50 cd/m2, highlighting the potential for long-lasting devices. []

Q7: Can DCJT be used to create white OLEDs?

A7: Yes, by strategically doping DCJT and a green dye (such as C6) into a blue emitting layer like ADS082, white OLEDs can be fabricated. [] This approach allows for control over the color coordinates by adjusting the doping positions and concentrations, leading to a more balanced white light output.

Q8: What alternative methods exist for incorporating DCJT into OLED structures?

A9: Apart from vacuum deposition techniques, researchers have explored "stamped dye diffusion" to pattern DCJT and other dyes into polymer light-emitting diodes (PLEDs). [] This method allows for precise control over the emissive color by selectively diffusing DCJT into specific regions of the polymer layer, paving the way for multi-color PLEDs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)